

# Iron(III) acetylacetonate coordination chemistry and structure

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An In-depth Technical Guide to the Coordination Chemistry and Structure of Iron(III) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Iron(III) acetylacetonate,  $[\text{Fe}(\text{acac})_3]$ , is a coordination complex of significant interest across various scientific disciplines, including catalysis, materials science, and nanotechnology.[1][2] As a stable, soluble, and cost-effective source of iron(III), it serves as a versatile precatalyst for a multitude of organic transformations and as a precursor for the synthesis of iron-based nanomaterials.[3][4][5] This document provides a comprehensive technical overview of the synthesis, structure, coordination chemistry, and physicochemical properties of  $\text{Fe}(\text{acac})_3$ , intended for professionals in research and development. It includes detailed experimental protocols, tabulated quantitative data, and graphical representations of its structure and experimental workflows.

## Synthesis and Preparation

Tris(acetylacetonato)iron(III) is a red, air-stable solid that is soluble in nonpolar organic solvents.[6] The most common and high-yield synthesis involves the reaction of freshly precipitated iron(III) hydroxide with acetylacetone (2,4-pentanedione).[6][7] This method avoids the use of buffers like sodium acetate, which can contaminate the final product.[8]

The overall reaction is as follows:  $\text{Fe}(\text{OH})_3 + 3 \text{HC}_5\text{H}_7\text{O}_2 \rightarrow \text{Fe}(\text{C}_5\text{H}_7\text{O}_2)_3 + 3 \text{H}_2\text{O}$ <sup>[6]</sup>

An alternative common procedure involves the direct reaction of a soluble iron(III) salt, such as iron(III) chloride, with acetylacetone in the presence of a base to facilitate the deprotonation of the ligand.<sup>[9][10]</sup>

## Molecular and Crystal Structure

$\text{Fe}(\text{acac})_3$  is a coordination complex where a central high-spin ferric ( $\text{Fe}^{3+}$ ) ion is chelated by three bidentate acetylacetonate (acac) ligands.<sup>[3][6]</sup> The coordination of the iron center is octahedral, with the six oxygen atoms from the three acac ligands forming the vertices of the octahedron.<sup>[11][12]</sup>

Key Structural Features:

- **Coordination Geometry:** The  $\text{Fe}^{3+}$  core exhibits a slightly distorted octahedral geometry.<sup>[11]</sup><sup>[13]</sup> The six Fe-O bonds are essentially equivalent, with bond distances measured at approximately 2.00 Å.<sup>[6]</sup>
- **Symmetry and Electronic Configuration:** The high-spin  $d^5$  electronic configuration of the  $\text{Fe}^{3+}$  ion results in an even distribution of electrons in the d-orbitals. Consequently, the complex is not subject to Jahn-Teller distortions and adopts a high-degree  $D_3$  molecular symmetry.<sup>[6]</sup>
- **Chirality:** The coordination of three bidentate ligands around the octahedral iron center results in a chiral structure.  $\text{Fe}(\text{acac})_3$  exists as a racemic mixture of  $\Delta$  and  $\Lambda$  enantiomers, which can be partially resolved as they interconvert slowly.<sup>[6]</sup>
- **Polymorphism:**  $\text{Fe}(\text{acac})_3$  is known to exist in multiple crystalline polymorphs. Structures have been reported in the monoclinic and the centrosymmetric orthorhombic (space group  $Pbca$ ) crystal systems.<sup>[13][14][15]</sup> The specific polymorph obtained can depend on the crystallization conditions.

Below is a diagram illustrating the coordination of the Fe(III) center.

Caption: Octahedral coordination of the Fe(III) ion by three bidentate acetylacetonate ligands.

## Crystallographic Data

The crystallographic data for two reported polymorphs of  $\text{Fe}(\text{acac})_3$  are summarized below.

Parameter	Polymorph 1 (Monoclinic) [13]	Polymorph 2 (Orthorhombic)[14][15]
Crystal System	Monoclinic	Orthorhombic
Space Group	$P2_1/n$ (alternative setting of $P2_1/c$ )	$Pbca$
a (Å)	8.011(3)	15.254 / 16.561(3)
b (Å)	13.092(5)	13.436 / 15.434(4)
c (Å)	15.808(6)	16.465 / 13.578(3)
$\alpha$ (°) **	90	90
$\beta$ (°)	90.108(7)	90
$\gamma$ (°)	90	90
Volume (Å <sup>3</sup> ) **	1658.1(10)	3367.1 / 3470.6
Z	4	8
Temperature (K)	100	Ambient / 20

## Spectroscopic and Physicochemical Properties

The electronic structure and bonding in  $\text{Fe}(\text{acac})_3$  give rise to distinct spectroscopic and magnetic properties.

## Physicochemical Properties

Property	Value
Chemical Formula	$\text{Fe}(\text{C}_5\text{H}_7\text{O}_2)_3$ [6]
Molar Mass	353.17 g/mol [6]
Appearance	Red to dark red crystalline solid [3][4][6]
Melting Point	180-182 °C (decomposes) [6][12][16]
Density	1.348 g/cm <sup>3</sup> [6]
Solubility in water	~2 g/L [6][12]
Magnetic Moment ( $\mu_B$ )	5.90 [6]

## Spectroscopic Data

The spectroscopic signatures of  $\text{Fe}(\text{acac})_3$  are key to its characterization.

Technique	Key Features and Wavenumbers/Wavelengths
UV-Vis	Exhibits charge-transfer bands. A prominent band is observed centered around 440 nm in acetonitrile/water solutions. <sup>[17]</sup> Another report notes a maximum at $\lambda=520$ nm. <sup>[10]</sup> Theoretical calculations also help assign the electronic transitions. <sup>[18][19]</sup>
Infrared (IR)	The IR spectrum shows characteristic bands for the acetylacetonate ligand. Key vibrations include C=O and C=C stretching modes in the 1500-1600 $\text{cm}^{-1}$ region and Fe-O stretching modes typically found between 400 and 600 $\text{cm}^{-1}$ . <sup>[6][18]</sup> A peak at 1550 $\text{cm}^{-1}$ is associated with a symmetric Fe-O stretching mode coupled to C-O/C-C vibrations. <sup>[19]</sup>
Mössbauer	Mössbauer spectroscopy provides information about the iron oxidation state and local environment. Studies determine values for isomer shift and quadrupole splitting, which are indicative of a high-spin Fe(III) center. <sup>[20]</sup>

## Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveal the thermal stability and decomposition pathway of  $\text{Fe}(\text{acac})_3$ .

- Decomposition Profile:** The complex is stable up to its melting point, after which it undergoes decomposition. TGA shows an initial decomposition step starting around 186 °C, with a major mass loss of approximately 70-76% occurring up to 680 °C.<sup>[21]</sup>
- Decomposition Products:** The thermal decomposition of  $\text{Fe}(\text{acac})_3$  in air ultimately yields iron oxides. The process can proceed through an intermediate  $\gamma\text{-Fe}_2\text{O}_3$  phase, which converts to the more stable non-magnetic  $\alpha\text{-Fe}_2\text{O}_3$  at temperatures above 400-500 °C.<sup>[22]</sup>

- DSC Analysis: The DSC curve shows an endothermic peak around 186 °C, corresponding to the melting and initial decomposition of the complex.[21]

Analysis	Temperature Range (°C)	Observation
DSC	~186	Endothermic peak (melting/decomposition)[21]
TGA	186 - 680	Major weight loss (~76%) corresponding to ligand decomposition[21]
Decomposition	> 360	Formation of $\gamma$ -Fe <sub>2</sub> O <sub>3</sub> [22]
Decomposition	> 500	Conversion to $\alpha$ -Fe <sub>2</sub> O <sub>3</sub> [22]

## Coordination Chemistry and Reactivity

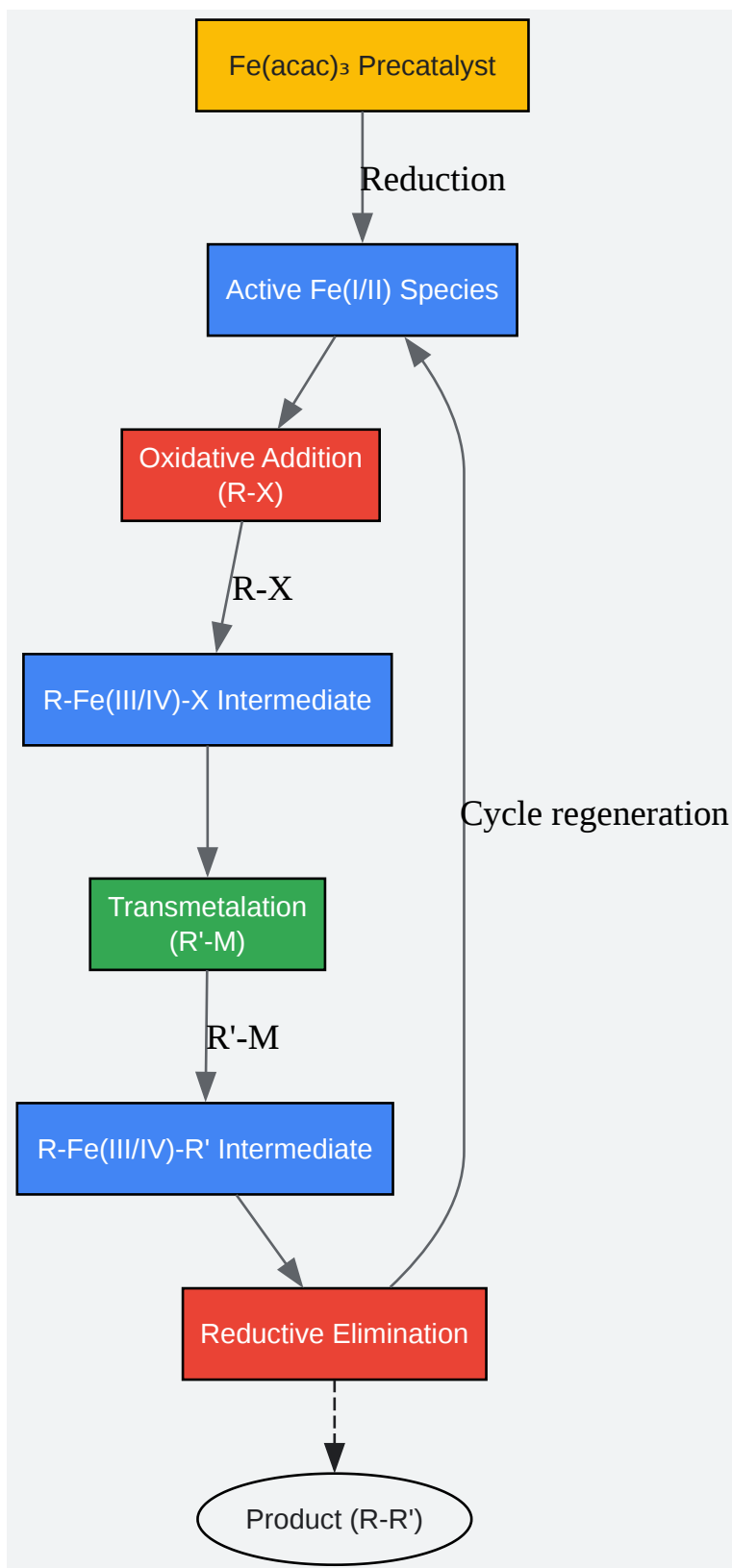
Fe(acac)<sub>3</sub> is a kinetically stable complex but participates in a wide range of chemical reactions, primarily driven by the Lewis acidic nature of the iron center and its ability to engage in redox processes. It is a widely used precatalyst in organic synthesis.[2][6]

### Key Reaction Types:

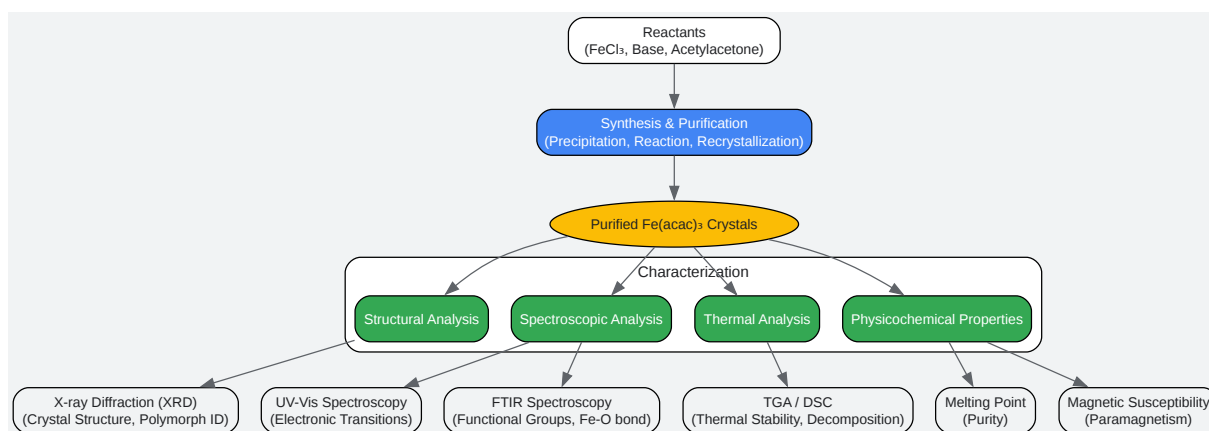
- Lewis Acid Catalysis: The iron center can act as a Lewis acid, activating substrates for various transformations.[2][4]
- Cross-Coupling Reactions: It is an effective and inexpensive catalyst for forming carbon-carbon and carbon-heteroatom bonds, often as an alternative to palladium catalysts.[9][23][24]
- Polymerization: Fe(acac)<sub>3</sub> catalyzes ring-opening polymerization of compounds like 1,3-benzoxazine.[6]
- Radical Reactions: In combination with reducing agents like silanes, it can mediate radical reactions through hydrogen atom transfer (HAT) mechanisms.[24]

- Precursor to Materials: It is a common precursor for the synthesis of iron oxide (e.g., magnetite,  $\text{Fe}_3\text{O}_4$ ) nanoparticles via thermal decomposition, which have applications in MRI, magnetic hyperthermia, and drug delivery.[\[1\]](#)[\[3\]](#)[\[4\]](#)

The diagram below illustrates a generalized catalytic cycle for an  $\text{Fe}(\text{acac})_3$ -mediated cross-coupling reaction.







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